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Compound of Interest

Compound Name: BIIB091

Cat. No.: B10827741 Get Quote

This guide provides researchers, scientists, and drug development professionals with technical

information, troubleshooting advice, and frequently asked questions regarding the off-target

effects of BIIB091, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is BIIB091 and what is its primary mechanism of action?

A1: BIIB091 is a potent, orally active, and reversible small-molecule inhibitor of Bruton's

tyrosine kinase (BTK).[1] Its primary mechanism of action is as an ATP-competitive inhibitor

that binds to the H3 pocket of BTK.[2] This binding sequesters a key phosphorylation site,

tyrosine 551, into an inactive conformation, thereby preventing BTK activation and downstream

signaling.[1][3] BIIB091 is being investigated for the treatment of multiple sclerosis.[4][5]

Q2: How selective is BIIB091 for its primary target, BTK?

A2: BIIB091 is characterized as a highly selective BTK inhibitor.[2][5] In a comprehensive

kinase panel (DiscoverX KINOMEscan), BIIB091 demonstrated greater than 500-fold

selectivity for BTK compared to over 400 other kinases evaluated.[3][6] This high selectivity is

attributed to its unique binding mode in the H3 pocket, a region that is not highly conserved

across the kinome.[2]

Q3: What are the known off-target kinases of BIIB091?
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A3: While highly selective, BIIB091 can exhibit some off-target activity at higher concentrations.

In a kinome scan performed at a concentration of 1 µM, BIIB091 showed greater than 70%

inhibition of 9 out of 401 kinases tested.[2] However, specific names of these 9 kinases are not

detailed in the provided literature. It is crucial for researchers to consider this concentration-

dependent activity when designing experiments. For most cellular and in vivo applications, the

high potency of BIIB091 against BTK allows for the use of concentrations far below those that

would significantly engage these off-targets.

Q4: What are the potential functional consequences of BIIB091's off-target effects?

A4: Given its high selectivity, the off-target effects of BIIB091 are minimal at therapeutic

concentrations.[2] Preclinical safety studies have revealed a favorable toxicity profile, with no

significant potential for hERG-related cardiotoxicity, genotoxicity, or hepatotoxicity.[2] In a lead

profiling panel against 65 other targets, BIIB091 showed no significant off-target side effects at

a concentration of 10 µM.[2] This suggests that at typical experimental concentrations, the

functional consequences of off-target kinase inhibition are low.

Q5: How can I troubleshoot or minimize potential off-target effects in my experiments?

A5: To ensure that the observed effects in your experiments are due to BTK inhibition and not

off-target activities, consider the following troubleshooting steps:

Dose-Response Curve: Perform a full dose-response analysis. The effects should correlate

with the known IC50 of BIIB091 for BTK (in the low nanomolar range for cellular assays).[1]

[2] Effects observed only at high micromolar concentrations are more likely to be off-target.

Use a Structurally Unrelated BTK Inhibitor: To confirm that the observed phenotype is

specific to BTK inhibition, use another potent and selective BTK inhibitor with a different

chemical scaffold as a control.

Rescue Experiments: If possible, perform a rescue experiment by introducing a constitutively

active form of BTK to see if it reverses the effects of BIIB091.

Negative Control Kinase: Use a cell line that does not express BTK to determine if BIIB091
has any effect in the absence of its primary target.
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Quantitative Data Summary
The following tables summarize the quantitative data regarding the selectivity and potency of

BIIB091.

Table 1: Kinase Selectivity Profile of BIIB091

Assay
Platform

Number of
Kinases
Tested

BIIB091
Concentration

Results Citation(s)

DiscoverX

KINOMEscan
> 400 Not specified

> 500-fold

selectivity for

BTK relative to

all other kinases

[3][6]

DiscoverX Panel 401 1 µM
> 70% inhibition

of 9 kinases
[2]

Ricerca Lead

Profiling
65 10 µM

> 50% inhibition

for 0 targets
[2]

Table 2: Summary of BIIB091 In Vitro Potency (IC50 Values)
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Assay Type
Target/Pathwa
y

Cell/System
Type

IC50 Value Citation(s)

Enzymatic Assay
Purified BTK

Protein
N/A

< 0.5 nM (450

pM)
[1][3]

BTK

Autophosphoryla

tion

BTK
Human Whole

Blood
9.0 nM [2]

PLCγ2

Phosphorylation
BTK Signaling

Ramos Human

B-cells
6.9 nM [1]

B-cell Activation

(CD69

Expression)

BTK-mediated Human PBMCs 71 nM [1][2]

FcγR-induced

ROS Production
BTK-mediated

Primary

Neutrophils
4.5 nM [1][2]

FcγRI and

FcγRIII-mediated

TNFα secretion

BTK-mediated
Human

Monocytes
1.3 - 8.0 nM [1]

Experimental Protocols
Protocol: Assessing Kinase Selectivity using a KINOMEscan Panel

This method provides a general workflow for evaluating the selectivity of a kinase inhibitor like

BIIB091 across a large panel of kinases, based on the approach used in its preclinical

characterization.[3][6]

Objective: To determine the binding affinity of BIIB091 to a wide array of kinases and identify

potential off-targets.

Materials:

BIIB091 compound stock solution (e.g., 10 mM in DMSO).
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KINOMEscan assay platform (e.g., DiscoverX/Eurofins). This is a competitive binding

assay.

Kinase-tagged T7 phage.

Ligand-affinity beads.

Methodology:

1. A DNA-tagged kinase from a panel of over 400 human kinases is incubated with an

immobilized, active-site directed ligand (affinity beads).

2. BIIB091 is added at a fixed concentration (e.g., 1 µM) to compete with the immobilized

ligand for binding to the kinase.

3. The mixture is incubated to allow binding to reach equilibrium.

4. The affinity beads are washed to remove unbound components.

5. The amount of kinase bound to the solid support is measured by quantifying the

associated DNA tag using qPCR.

6. The results are typically expressed as "% Control," where a lower percentage indicates

stronger binding of the test compound (BIIB091) to the kinase.

Data Analysis:

The primary screen identifies any kinase where binding is reduced by a significant

threshold (e.g., >70% inhibition) at the screening concentration.

For any identified "hits," a full dose-response curve is generated by testing a range of

BIIB091 concentrations to determine the dissociation constant (Kd), providing a

quantitative measure of binding affinity.

Selectivity is assessed by comparing the Kd for the primary target (BTK) to the Kd values

for any identified off-target kinases.
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Caption: Simplified BTK signaling pathway showing inhibition by BIIB091.
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Caption: Experimental workflow for assessing kinase inhibitor selectivity.
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Caption: Logic diagram of on-target vs. potential off-target effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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